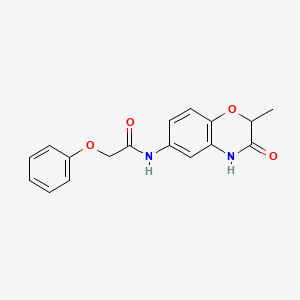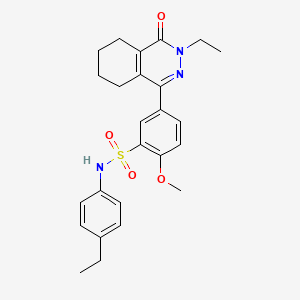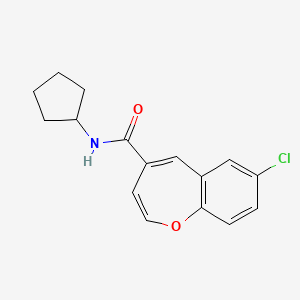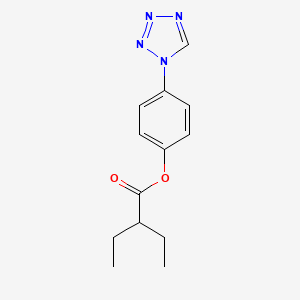![molecular formula C21H24FN5O4S2 B11318186 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11318186.png)
2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-{[(4-氟苯基)(甲磺酰基)氨基]甲基}-4-甲基-4H-1,2,4-三唑-3-基)硫代]-N-(2-甲氧基-5-甲基苯基)乙酰胺是一种复杂的有机化合物,其结构独特,包括三唑环、氟苯基和甲氧基-甲基苯基。
准备方法
合成路线和反应条件
2-[(5-{[(4-氟苯基)(甲磺酰基)氨基]甲基}-4-甲基-4H-1,2,4-三唑-3-基)硫代]-N-(2-甲氧基-5-甲基苯基)乙酰胺的合成通常涉及多个步骤。该过程首先是制备三唑环,然后引入氟苯基和甲氧基-甲基苯基。这些反应中常用的试剂包括各种磺酰氯、胺和酰化剂。反应条件通常需要控制温度和使用催化剂以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇反应或连续流动过程。方法的选择取决于因素,例如所需的生产规模、成本考虑和环境影响。先进的技术,如微波辅助合成和绿色化学原理,也可以用于提高效率和可持续性。
化学反应分析
反应类型
2-[(5-{[(4-氟苯基)(甲磺酰基)氨基]甲基}-4-甲基-4H-1,2,4-三唑-3-基)硫代]-N-(2-甲氧基-5-甲基苯基)乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可能涉及氢化铝锂或硼氢化钠等试剂。
取代: 根据存在的官能团,可以发生亲核或亲电取代反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种亲核试剂或亲电试剂。反应条件通常涉及特定的温度、溶剂和催化剂,以优化反应速率和产率。
形成的主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇。
科学研究应用
2-[(5-{[(4-氟苯基)(甲磺酰基)氨基]甲基}-4-甲基-4H-1,2,4-三唑-3-基)硫代]-N-(2-甲氧基-5-甲基苯基)乙酰胺具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其作为各种疾病的潜在治疗剂。
工业: 用于开发先进材料和化学工艺。
作用机制
2-[(5-{[(4-氟苯基)(甲磺酰基)氨基]甲基}-4-甲基-4H-1,2,4-三唑-3-基)硫代]-N-(2-甲氧基-5-甲基苯基)乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。所涉及的确切途径取决于特定的应用和使用环境。
相似化合物的比较
类似化合物
含氟化合物: 包括各种具有结构相似性的氟苯基衍生物。
三唑类化合物: 其他具有三唑环的化合物,可能表现出类似的化学性质。
含磺酰基的化合物: 具有磺酰基的分子,可能具有相当的反应性。
独特性
2-[(5-{[(4-氟苯基)(甲磺酰基)氨基]甲基}-4-甲基-4H-1,2,4-三唑-3-基)硫代]-N-(2-甲氧基-5-甲基苯基)乙酰胺的独特性在于其官能团和结构特征的特定组合,赋予其独特的化学和生物学性质
属性
分子式 |
C21H24FN5O4S2 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC 名称 |
2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24FN5O4S2/c1-14-5-10-18(31-3)17(11-14)23-20(28)13-32-21-25-24-19(26(21)2)12-27(33(4,29)30)16-8-6-15(22)7-9-16/h5-11H,12-13H2,1-4H3,(H,23,28) |
InChI 键 |
XBSNFALVEIPMFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11318119.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318122.png)
![6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318125.png)
![2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11318134.png)




![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318155.png)
![methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B11318161.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B11318165.png)
![Butyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11318167.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318177.png)
